Cas no 14403-19-1 (3-Aminopent-4-enoic acid)
3-Aminopent-4-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-aminopent-4-enoic acid
- (RS)-3-amino-pent-4-enoic acid
- 3-Amino-4-pentenoic acid
- 2-amino-3-butenecarboxylic acid
- 3-Aminopent-4-enoic acid
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- MDL: MFCD06206267
- Inchi: 1S/C5H9NO2/c1-2-4(6)3-5(7)8/h2,4H,1,3,6H2,(H,7,8)
- InChI Key: JWDXWYBYQUVMMD-UHFFFAOYSA-N
- SMILES: OC(CC(C=C)N)=O
Computed Properties
- Exact Mass: 115.063
- Monoisotopic Mass: 115.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.8
- Topological Polar Surface Area: 63.3
3-Aminopent-4-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB472166-1 g |
3-Aminopent-4-enoic acid |
14403-19-1 | 1g |
€345.50 | 2023-04-21 | ||
| abcr | AB472166-2,5 g |
3-Aminopent-4-enoic acid |
14403-19-1 | 25g |
€692.00 | 2023-04-21 | ||
| Enamine | EN300-136116-0.05g |
3-aminopent-4-enoic acid |
14403-19-1 | 0.05g |
$624.0 | 2023-06-06 | ||
| Enamine | EN300-136116-0.1g |
3-aminopent-4-enoic acid |
14403-19-1 | 0.1g |
$653.0 | 2023-06-06 | ||
| Enamine | EN300-136116-0.25g |
3-aminopent-4-enoic acid |
14403-19-1 | 0.25g |
$683.0 | 2023-06-06 | ||
| Enamine | EN300-136116-0.5g |
3-aminopent-4-enoic acid |
14403-19-1 | 0.5g |
$713.0 | 2023-06-06 | ||
| Enamine | EN300-136116-1.0g |
3-aminopent-4-enoic acid |
14403-19-1 | 1g |
$743.0 | 2023-06-06 | ||
| Enamine | EN300-136116-2.5g |
3-aminopent-4-enoic acid |
14403-19-1 | 2.5g |
$1454.0 | 2023-06-06 | ||
| Enamine | EN300-136116-5.0g |
3-aminopent-4-enoic acid |
14403-19-1 | 5g |
$2152.0 | 2023-06-06 | ||
| Enamine | EN300-136116-10.0g |
3-aminopent-4-enoic acid |
14403-19-1 | 10g |
$3191.0 | 2023-06-06 |
3-Aminopent-4-enoic acid Suppliers
3-Aminopent-4-enoic acid Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 3-Aminopent-4-enoic acid
Introduction to 3-Aminopent-4-enoic acid (CAS No. 14403-19-1)
3-Aminopent-4-enoic acid, identified by its Chemical Abstracts Service (CAS) number 14403-19-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This β-amino acid derivative possesses a unique structural framework that combines an amino group with a conjugated enone system, making it a versatile intermediate in synthetic chemistry and a potential candidate for various biological applications. The compound’s dual functionality—both the amino and carboxylic acid groups, as well as the reactive double bond—has garnered interest in medicinal chemistry for its potential to serve as a building block in drug design.
The synthesis of 3-Aminopent-4-enoic acid typically involves multi-step organic transformations, often starting from readily available precursors such as pentanediols or pentanediones. The introduction of the amino group at the third carbon position and the enone functionality at the fourth carbon position requires precise control over reaction conditions to avoid unwanted side products. Advanced synthetic methodologies, including catalytic hydrogenation, oxidation, and condensation reactions, have been employed to achieve high yields and purity levels. These synthetic routes are critical for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
In recent years, 3-Aminopent-4-enoic acid has been explored for its potential role in the development of novel therapeutic agents. Its structural features make it an attractive scaffold for designing molecules with specific biological activities. For instance, the conjugated enone system can participate in Michael additions or cycloaddition reactions, allowing for the facile introduction of additional functional groups that may enhance binding affinity to biological targets. Furthermore, the presence of both an amino and a carboxylic acid group provides opportunities for salt formation and peptide mimetic design, which are essential in drug development.
One of the most promising applications of 3-Aminopent-4-enoic acid is in the field of protease inhibition. Proteases are enzymes that play crucial roles in various physiological processes, and their dysregulation is associated with numerous diseases, including cancer and inflammatory disorders. By modifying the structure of 3-Aminopent-4-enoic acid, researchers have synthesized derivatives that exhibit inhibitory activity against specific proteases. For example, studies have shown that certain analogs of this compound can selectively inhibit matrix metalloproteinases (MMPs), which are involved in tissue degradation and tumor invasion. Such findings highlight the compound’s potential as a lead compound for developing targeted therapies.
Another area where 3-Aminopent-4-enoic acid has shown promise is in the synthesis of bioactive peptides and peptidomimetics. The carboxylic acid group can be used to form amides or esters, while the amino group can be incorporated into peptide chains or used to attach other pharmacophores. This flexibility has enabled the creation of molecules that mimic natural peptides but with improved stability and bioavailability. For instance, derivatives of 3-Aminopent-4-enoic acid have been investigated as inhibitors of neprilysin, an enzyme implicated in heart failure and pulmonary fibrosis. The ability to fine-tune the properties of these derivatives through structural modifications offers a powerful tool for drug discovery.
The pharmacokinetic properties of 3-Aminopent-4-enoic acid derivatives are also subjects of extensive research. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing their therapeutic efficacy and safety profiles. Preclinical studies have demonstrated that certain modifications can enhance oral bioavailability or prolong circulation time, making them more suitable for clinical use. Additionally, computational modeling techniques have been employed to predict how structural changes will influence ADME properties, allowing researchers to design more effective candidates before experimental validation.
Recent advances in biocatalysis have further expanded the utility of 3-Aminopent-4-enoic acid in drug development. Enzymatic methods offer a sustainable and environmentally friendly alternative to traditional chemical synthesis, particularly for producing complex molecules with high precision. Researchers have harnessed microbial enzymes or engineered proteins to catalyze key transformations involving 3-Aminopent-4-enoic acid, enabling the efficient production of derivatives with tailored properties. This approach not only improves yield but also reduces waste generation, aligning with green chemistry principles.
The role of 3-Aminopent-4-enoic acid in material science is also emerging as an important area of study. Its ability to form polymers or copolymers with other monomers has led to the development of novel materials with unique properties. For example, conjugating 3-Aminopent-4-enoic acid units into polymeric chains can result in biodegradable scaffolds for tissue engineering applications. These materials can be designed to degrade at controlled rates, releasing growth factors or other therapeutic agents over time to promote tissue regeneration.
In conclusion,3-Aminopent-4-enoic acid (CAS No. 14403-19-1) is a multifaceted compound with significant potential across multiple disciplines. Its unique structural features make it a valuable intermediate in synthetic chemistry and a promising scaffold for drug discovery efforts aimed at treating various diseases. As research continues to uncover new applications and refine synthetic methodologies,3-Aminopent-4-enonic acid is poised to play an increasingly important role in advancing both pharmaceutical science and material engineering.
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